N-(cyclopropylmethyl)-3-nitropyridin-2-amine
Overview
Description
N-(cyclopropylmethyl)-3-nitropyridin-2-amine: is an organic compound that features a cyclopropylmethyl group attached to a nitrogen atom, which is further connected to a 3-nitropyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with cyclopropylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclopropylmethyl)-3-nitropyridin-2-amine can undergo oxidation reactions, where the nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.
Reduction: Formation of N-(cyclopropylmethyl)-3-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may impart unique pharmacological properties, making it a candidate for further investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The nitro group can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-3-aminopyridin-2-amine
- N-(cyclopropylmethyl)-3-chloropyridin-2-amine
- N-(cyclopropylmethyl)-3-bromopyridin-2-amine
Uniqueness: N-(cyclopropylmethyl)-3-nitropyridin-2-amine is unique due to the presence of both a cyclopropylmethyl group and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIGSQVTBKNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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